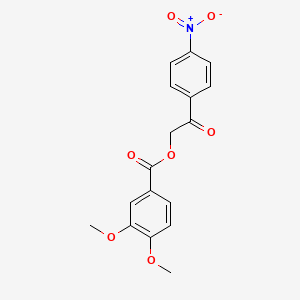![molecular formula C16H16N2O3S B5886209 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5886209.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as HMPCB, has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes, such as DNA replication and protein synthesis. Additionally, it has been suggested that N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been found to have several biochemical and physiological effects, including its ability to chelate metal ions, such as copper and iron. It has also been found to have antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its ability to selectively detect metal ions, such as copper and iron, which are important for various cellular processes. Additionally, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. However, one limitation of using N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its potential toxicity, as it has been found to be cytotoxic at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide, including its potential use as an anti-cancer agent. Further studies are needed to determine the mechanism of action of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide and its potential applications in cancer therapy. Additionally, more research is needed to determine the toxicity of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide and its potential side effects, as well as its potential use in the treatment of oxidative stress-related diseases.
Synthesemethoden
The synthesis of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide can be achieved using various methods, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with 2-amino-5-methylphenol to form N-[2-(4-methoxybenzoyl) amino-5-methylphenyl] formamide. This compound is then reacted with carbon disulfide and sodium hydroxide to form N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been found to have several potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-3-8-14(19)13(9-10)17-16(22)18-15(20)11-4-6-12(21-2)7-5-11/h3-9,19H,1-2H3,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFQGCMRMPQKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)


![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)
![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)
![N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)




![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)